molecular formula C20H20ClNO3S B11662493 2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chlorobenzoate

2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chlorobenzoate

Cat. No.: B11662493
M. Wt: 389.9 g/mol
InChI Key: WFZFXFHYEKENNP-UHFFFAOYSA-N
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Description

2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a methoxy group, a piperidine ring, and a chlorobenzoate moiety, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chlorobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of 2-methoxy-4-nitrophenol, which undergoes a nucleophilic substitution reaction with piperidine to form 2-methoxy-4-(piperidin-1-yl)phenol. This intermediate is then reacted with carbon disulfide and a chlorinating agent to introduce the carbonothioyl group, followed by esterification with 2-chlorobenzoic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The chlorobenzoate moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chlorobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(piperidin-1-yl)phenyl 2-chlorobenzoate: Lacks the carbonothioyl group, which may affect its reactivity and biological activity.

    4-(Piperidin-1-ylcarbonothioyl)phenyl 2-chlorobenzoate: Lacks the methoxy group, potentially altering its chemical properties.

Uniqueness

2-Methoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 2-chlorobenzoate is unique due to the presence of both the methoxy and carbonothioyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20ClNO3S

Molecular Weight

389.9 g/mol

IUPAC Name

[2-methoxy-4-(piperidine-1-carbothioyl)phenyl] 2-chlorobenzoate

InChI

InChI=1S/C20H20ClNO3S/c1-24-18-13-14(19(26)22-11-5-2-6-12-22)9-10-17(18)25-20(23)15-7-3-4-8-16(15)21/h3-4,7-10,13H,2,5-6,11-12H2,1H3

InChI Key

WFZFXFHYEKENNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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